Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)-

Lipophilicity Polar Surface Area Physicochemical Property Comparison

Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)- (CAS 654643-35-3) is a synthetic N-substituted p-toluenesulfonamide derivative with the molecular formula C₁₅H₂₃NO₃S and a molecular weight of 297.41 g/mol. The compound features a 4-methylbenzenesulfonamide head group linked to a 1-methyl-3-oxoheptyl side chain, introducing a ketone carbonyl at the C3 position and a methyl branch at C1 of the alkyl tail.

Molecular Formula C15H23NO3S
Molecular Weight 297.4 g/mol
CAS No. 654643-35-3
Cat. No. B12537842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)-
CAS654643-35-3
Molecular FormulaC15H23NO3S
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCCCCC(=O)CC(C)NS(=O)(=O)C1=CC=C(C=C1)C
InChIInChI=1S/C15H23NO3S/c1-4-5-6-14(17)11-13(3)16-20(18,19)15-9-7-12(2)8-10-15/h7-10,13,16H,4-6,11H2,1-3H3
InChIKeyUPLVOKAUKOVSOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)- (CAS 654643-35-3): Physicochemical Baseline and Structural Context for Procurement Evaluation


Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)- (CAS 654643-35-3) is a synthetic N-substituted p-toluenesulfonamide derivative with the molecular formula C₁₅H₂₃NO₃S and a molecular weight of 297.41 g/mol. The compound features a 4-methylbenzenesulfonamide head group linked to a 1-methyl-3-oxoheptyl side chain, introducing a ketone carbonyl at the C3 position and a methyl branch at C1 of the alkyl tail. Computed physicochemical properties include a predicted LogP of 4.28 and a topological polar surface area (PSA) of 71.62 Ų. The compound belongs to the broader benzenesulfonamide class, which has well-established precedent as carbonic anhydrase inhibitors, with the parent 4-methylbenzenesulfonamide demonstrating a reported Ki range of 320–8,138 nM against human carbonic anhydrase II. [1] It is listed in screening-compound catalogs as a research-use-only chemical and has not been the subject of dedicated peer-reviewed biological studies.

Why 4-Methyl-N-(1-methyl-3-oxoheptyl)benzenesulfonamide Cannot Be Interchanged with Other N-Alkyl-p-Toluenesulfonamides in Scientific Research


Benzenesulfonamides with identical core scaffolds but different N-alkyl substituents exhibit markedly divergent lipophilicity, hydrogen-bonding capacity, and target-binding profiles. [1] Simply substituting the 1-methyl-3-oxoheptyl chain with a saturated octyl chain (lacking the ketone) or with a shorter butyl chain alters the predicted LogP by over one log unit and changes the PSA by 17–25 Ų—differences known to shift partitioning behavior in biological assays and chromatographic retention times. Furthermore, side-chain structure dictates isoform selectivity within the carbonic anhydrase family: the parent 4-methylbenzenesulfonamide inhibits hCA II with a Ki range of 320–8,138 nM, but the N-substituent length and functionalization are critical determinants of potency and selectivity across isoforms I, II, IX, and XII. [1] For procurement decisions, the presence of the 3-oxo group on the heptyl chain provides a reactive handle for further chemical elaboration—a capability absent in fully saturated alkyl sulfonamides—making this compound uniquely suited for applications requiring downstream derivatization via ketone-specific chemistries (e.g., reductive amination, oxime formation, or Grignard addition). [2]

Quantitative Evidence Supporting Differentiated Selection of Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)- Over Structural Analogs


Physicochemical Differentiation: Lipophilicity and Polar Surface Area Versus the Non-Oxo Octyl Analog

The target compound (LogP = 4.28, PSA = 71.62 Ų) exhibits significantly lower predicted lipophilicity and higher polar surface area compared to its closest saturated analog, 4-methyl-N-(octan-2-yl)benzenesulfonamide (CAS 81330-00-9; LogP = 5.10, PSA = 54.55 Ų). [1]

Lipophilicity Polar Surface Area Physicochemical Property Comparison

Physicochemical Differentiation Versus N-Butylbenzenesulfonamide: Intermediate Lipophilicity Profile

Compared to N-butylbenzenesulfonamide (CAS 3622-84-2; LogP = 2.10–3.24, PSA = 46.17–54.60 Ų), [1] the target compound occupies an intermediate lipophilicity range (LogP = 4.28) while providing substantially higher PSA (71.62 Ų).

LogP Comparison Drug-Likeness Permeability

Class-Level Carbonic Anhydrase Inhibition Precedent: Structural Basis for Target Engagement

The parent 4-methylbenzenesulfonamide scaffold is a validated carbonic anhydrase inhibitor, with a reported Ki range of 320–8,138 nM against human carbonic anhydrase II (hCA II). [1] The N-substituent on the sulfonamide nitrogen is known to modulate isoform selectivity and binding potency. [2] The target compound bears a 1-methyl-3-oxoheptyl substituent; the 3-oxo group may engage in additional hydrogen-bonding interactions within the CA active site or alter the orientation of the hydrophobic tail relative to simpler N-alkyl analogs.

Carbonic Anhydrase Inhibition Sulfonamide Pharmacophore Structure-Activity Relationship

Synthetic Versatility: Ketone Functional Handle for Further Derivatization

The 3-oxo group present on the heptyl side chain of the target compound constitutes a synthetically addressable functional handle absent in the closest saturated analog, 4-methyl-N-(octan-2-yl)benzenesulfonamide (CAS 81330-00-9). General methodology for synthesizing N-substituted 4-methylbenzenesulfonamides via acylation of amine precursors with sulfonyl chlorides is well established. [1] The ketone enables site-selective downstream transformations—including reductive amination, oxime/hydrazone formation, Wittig olefination, and nucleophilic addition—that are inaccessible with the fully saturated octyl analog.

Synthetic Intermediate Derivatization Handle Ketone Chemistry

Computed Physicochemical Space: Projected ADME Differentiation

Comparing the physicochemical property space of the target compound with three structural analogs reveals a distinct profile: LogP = 4.28 with PSA = 71.62 Ų positions the target between N-butylbenzenesulfonamide (LogP ≈ 2.1–3.2, PSA ≈ 46–55 Ų) [1] and 4-methyl-N-(octan-2-yl)benzenesulfonamide (LogP = 5.10, PSA = 54.55 Ų). [2] The target compound's elevated PSA relative to both comparators is attributable to the ketone oxygen, which contributes additional hydrogen-bond acceptor capacity.

ADME Prediction Drug-Likeness Physicochemical Descriptors

Recommended Application Scenarios for Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxoheptyl)- Based on Evidenced Differentiation


Carbonic Anhydrase Inhibitor Screening Libraries

This compound is suitable for inclusion in focused screening libraries targeting carbonic anhydrase isoforms (hCA I, II, IX, XII). The 4-methylbenzenesulfonamide core is validated as a CA-binding pharmacophore, with the parent compound exhibiting Ki values of 320–8,138 nM against hCA II. The 1-methyl-3-oxoheptyl side chain provides structural diversity beyond simple N-alkyl or N-aryl sulfonamides, and the 3-oxo group introduces additional hydrogen-bonding potential that may engage residues in the CA active site. [1] For procurement, this compound offers a differentiated chemotype within a well-precedented target class.

Building Block for Focused Compound Library Synthesis

The ketone carbonyl on the 3-oxoheptyl chain serves as a site-selective handle for chemical elaboration. Established sulfonamide synthesis methodology enables further N-functionalization, [1] while the ketone supports orthogonal derivatization via reductive amination, oxime formation, hydrazone synthesis, and nucleophilic additions. This dual reactivity makes the compound valuable as a scaffold for generating structurally diverse benzenesulfonamide libraries from a single starting material—a capability unavailable in saturated N-alkyl sulfonamide analogs such as 4-methyl-N-(octan-2-yl)benzenesulfonamide. [2]

Physicochemical Probe for Structure-Property Relationship Studies

With a computed LogP of 4.28 and PSA of 71.62 Ų, the compound occupies an intermediate property space between shorter-chain analogs (e.g., N-butylbenzenesulfonamide, LogP ≈ 2.1–3.2) [1] and the more lipophilic saturated octyl analog (LogP = 5.10). [2] This profile makes it useful for systematic structure-property relationship (SPR) studies examining the impact of ketone incorporation on solubility, permeability, metabolic stability, and off-target binding—particularly in programs where the balance between lipophilicity and polarity must be carefully tuned.

Analytical Method Development and Chromatography Standards

The distinct chromatographic behavior predicted by the compound's LogP (4.28) and PSA (71.62 Ų) relative to closely related analogs supports its use as a retention-time marker or internal standard in reverse-phase HPLC and LC-MS methods for sulfonamide analysis. Compared to N-butylbenzenesulfonamide (LogP ≈ 2.1), the target compound will exhibit longer retention, while compared to the saturated octyl analog (LogP = 5.10), it will elute earlier—providing a mid-range reference point for method calibration across a series of structurally related sulfonamides.

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